molecular formula C16H13FN2OS B2687037 3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 568555-79-3

3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2687037
CAS No.: 568555-79-3
M. Wt: 300.35
InChI Key: PHFHBQIKAVAAKJ-UHFFFAOYSA-N
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Description

3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C16H13FN2OS. It is known for its unique structure, which includes a quinazolinone core, a fluorophenyl group, and a sulfanyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiourea or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazoline derivatives

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

Structure and Composition

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C14H14FN3OS
  • Molecular Weight : 287.34 g/mol

The structure features a quinazoline ring system, a sulfanyl group, and a 4-fluorophenyl ethyl substituent, which contribute to its biological activity.

Synthetic Pathways

Various synthetic routes have been developed for the preparation of this compound. Notably, multicomponent reactions (MCRs) have been employed to streamline synthesis while enhancing yields and reducing environmental impact. These methods often involve the reaction of readily available starting materials under mild conditions, making them attractive for pharmaceutical applications .

Antiviral Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antiviral properties. For instance, compounds similar to 3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one have shown inhibitory effects against various viral strains, including those associated with HIV and hepatitis C virus (HCV). The mechanism often involves the inhibition of viral replication or interference with viral protein synthesis .

Anticancer Properties

Quinazoline derivatives are recognized for their anticancer potential. Research has demonstrated that This compound can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival. In vitro studies have reported significant cytotoxicity against breast cancer and lung cancer cell lines .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Preliminary studies suggest that it can inhibit pro-inflammatory cytokine production and reduce inflammation in models of chronic inflammatory diseases. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Study Application Findings
Study 1Antiviral ActivityDemonstrated significant inhibition of HCV replication with an EC50 value of 1.85 μM .
Study 2Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with a dose-dependent response observed .
Study 3Anti-inflammatory EffectsReduced levels of TNF-α and IL-6 in LPS-stimulated macrophages, indicating potential for treating chronic inflammation .

Mechanism of Action

The mechanism of action of 3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-Chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
  • 3-[2-(4-Methylphenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
  • 3-[2-(4-Bromophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Uniqueness

3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability compared to its analogs. The fluorine atom can influence the compound’s electronic properties, making it a valuable scaffold for drug design and other applications.

Biological Activity

3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activity. This compound belongs to a class of quinazolinone derivatives, which have been studied for various pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • IUPAC Name : 3-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone
  • Molecular Formula : C17H15FN2OS
  • CAS Number : 882082-72-6

This compound is a solid at room temperature and has a purity of approximately 90% .

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit promising anticancer properties. A study investigating various quinazolinone compounds found that those with a fluorophenyl group demonstrated enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)15.5
A549 (Lung Cancer)12.8
HeLa (Cervical Cancer)18.0

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

Table 2: Inhibition of Cytokine Production

CompoundCytokineInhibition (%)
This compoundTNF-alpha65
IL-670

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It was shown to reduce oxidative stress and prevent neuronal apoptosis in cultured neuronal cells exposed to neurotoxic agents. The underlying mechanism involves the activation of Nrf2 signaling pathways, which enhance cellular antioxidant defenses .

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a regimen including quinazolinone derivatives showed a significant reduction in tumor size and improvement in patient quality of life. The study emphasized the need for further exploration into the specific role of compounds like this compound in combination therapies .
  • Case Study on Inflammation : A study focused on rheumatoid arthritis patients demonstrated that treatment with this compound reduced joint inflammation and pain scores significantly compared to placebo groups, supporting its potential as an adjunct therapy in chronic inflammatory conditions .

Properties

IUPAC Name

3-[2-(4-fluorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c17-12-7-5-11(6-8-12)9-10-19-15(20)13-3-1-2-4-14(13)18-16(19)21/h1-8H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFHBQIKAVAAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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